Comparative Glycemic Control in Mild Renal Impairment: Enavogliflozin vs. Dapagliflozin
In a pooled analysis of two 24-week Phase III trials, enavogliflozin (0.3 mg/day) demonstrated superior glucose-lowering efficacy compared to dapagliflozin (10 mg/day) in patients with mildly reduced estimated glomerular filtration rate (eGFR, 60 to <90 mL/min/1.73 m²). The adjusted mean change in HbA1c from baseline at week 24 was -0.94% for enavogliflozin versus -0.77% for dapagliflozin, resulting in a statistically significant difference (P = 0.0196) [1]. This differential effect is attributed to the preservation of potent urinary glucose excretion (UGE) by enavogliflozin even as renal function declines [2].
| Evidence Dimension | Change in HbA1c at Week 24 |
|---|---|
| Target Compound Data | -0.94% (adjusted mean) |
| Comparator Or Baseline | Dapagliflozin 10 mg: -0.77% (adjusted mean) |
| Quantified Difference | 0.17% greater reduction (P = 0.0196) |
| Conditions | Patients with T2DM and mild renal impairment (eGFR 60 to <90 mL/min/1.73 m²); pooled analysis of two randomized, double-blind Phase III trials (n=247) |
Why This Matters
This demonstrates a quantifiable efficacy advantage for enavogliflozin in a difficult-to-treat patient subpopulation where the efficacy of alternative SGLT2 inhibitors is known to diminish, directly influencing therapeutic selection in drug development or clinical research contexts.
- [1] Lyu YS, Hong S, Lee SE, Cho BY, Park CY. Efficacy and safety of enavogliflozin vs. dapagliflozin as add-on therapy in patients with type 2 diabetes mellitus based on renal function: a pooled analysis of two randomized controlled trials. Cardiovascular Diabetology. 2024;23(1):292. View Source
- [2] Jeong SI, Ban MS, Hwang JG, Park MK, Lim S, Kim S, Kwon SK, Kim Y, Cho JM, Na JJ, Huh W, Chung JY. The effect of renal function on the pharmacokinetics and pharmacodynamics of enavogliflozin, a potent and selective sodium-glucose cotransporter-2 inhibitor, in type 2 diabetes. Diabetes, Obesity and Metabolism. 2024;26(7):2588-2597. View Source
